molecular formula C11H20N2O4 B12931669 (S)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid

(S)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid

Cat. No.: B12931669
M. Wt: 244.29 g/mol
InChI Key: RLVGYLYSDLDRAZ-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a valuable building block in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid typically involves the protection of the amino group followed by the formation of the azetidine ring. One common method involves the use of tert-butoxycarbonyl chloride to protect the amino group, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted azetidines. These products can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites of the molecule. This selective reactivity is crucial in the synthesis of complex molecules and in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications. The presence of the azetidine ring and the Boc protecting group makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-7(6-13)4-8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t8-/m0/s1

InChI Key

RLVGYLYSDLDRAZ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)N

Origin of Product

United States

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